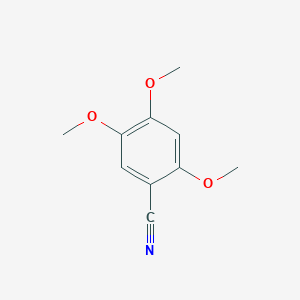

2,4,5-Trimethoxybenzonitrile

Description

Structural Context and Significance within Aromatic Nitriles and Methoxybenzenes

2,4,5-Trimethoxybenzonitrile is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group and three methoxy (B1213986) (-OCH₃) groups at the 2, 4, and 5 positions. This specific substitution pattern dictates its chemical properties and significance within the broader classes of aromatic nitriles and methoxybenzenes.

Aromatic nitriles, or benzonitriles, are a class of compounds where a cyano group is attached to a benzene ring. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property makes the aromatic ring electron-deficient and influences the regioselectivity of electrophilic aromatic substitution reactions, typically directing incoming groups to the meta position. nih.gov The nitrile group itself can also serve as a versatile synthetic handle, undergoing transformations into amines, carboxylic acids, and various heterocyclic systems.

Methoxybenzenes, on the other hand, feature one or more methoxy groups on a benzene ring. The methoxy group exhibits a dual electronic effect: it is electron-withdrawing inductively (due to the electronegativity of the oxygen atom) but is a strong electron-donating group through resonance (due to the lone pairs on the oxygen atom delocalizing into the aromatic π-system). stackexchange.com When multiple methoxy groups are present, their combined electron-donating effects significantly increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. These groups are ortho-, para-directing activators. nih.govmasterorganicchemistry.com

In this compound, the interplay of these substituent effects is complex. The three electron-donating methoxy groups enrich the benzene ring with electron density, while the nitrile group withdraws it. The positioning of these groups (ortho, para, and meta relative to each other) creates a unique electronic environment on the aromatic ring, influencing its reactivity and making it a valuable and specific building block in organic synthesis. The combined electronic influence of the substituents and their steric hindrance effects guide the outcome of chemical reactions involving the ring or the nitrile group.

Historical Perspective of Trimethoxybenzonitrile Research

The development of synthetic methodologies and the increasing interest in complex natural products and pharmaceuticals likely spurred further investigation into various isomers of trimethoxybenzonitrile, including the 2,4,5-isomer. The availability of starting materials like 1,2,4-trimethoxybenzene (B152335) and the refinement of cyanation reactions were crucial steps enabling the synthesis and subsequent study of these compounds. chemicalbook.com Early research would have focused on understanding the fundamental reactivity of these molecules, such as their behavior in electrophilic substitution and nucleophilic addition reactions, laying the groundwork for their later use as intermediates in more complex synthetic endeavors.

Scope of Current Research Directions for this compound

The primary role of this compound in contemporary academic research is as an intermediate and building block in the synthesis of more complex molecules. bldpharm.comontosight.aiontosight.ai Its unique substitution pattern makes it a valuable precursor for creating specifically functionalized aromatic systems.

Current research directions involving this compound include:

Pharmaceutical and Medicinal Chemistry: The trimethoxybenzene motif is present in numerous biologically active compounds. Research has shown that related trimethoxybenzonitrile isomers are used as precursors for synthesizing kinase inhibitors and molecules with potential anti-inflammatory properties. ontosight.aiiitm.ac.in The 3,4,5-trimethoxy isomer, for example, has been used to synthesize derivatives with antifungal activity. researchgate.net By extension, this compound serves as a key starting material for creating novel pharmaceutical candidates.

Agrochemical Research: A 2021 study on the bioherbicidal activity of various plant extracts identified a trimethoxybenzonitrile derivative as a constituent in a potent allelopathic plant fraction. frontiersin.orgnih.gov This suggests potential research avenues for developing new herbicides based on this chemical scaffold.

Materials Science and Organometallic Chemistry: Aromatic nitriles can act as ligands in coordination chemistry. The isomeric 2,4,6-Trimethoxybenzonitrile is known to form coordination complexes with metal ions and is used to prepare N-oxide compounds and cross-coupling complexes. biosynth.com Research in gold-catalyzed reactions has also utilized nitrile-ligated gold complexes as catalysts. acs.org This points to the potential use of this compound in the development of novel catalysts and functional materials.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 14894-77-0 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Melting Point | 112-114 °C |

| Boiling Point | 333.8 °C at 760 mmHg |

| Flash Point | 139.4 °C |

| Vapor Pressure | 0.000133 mmHg at 25°C |

| Refractive Index | 1.514 |

| Purity | 97% |

Data sourced from multiple chemical suppliers and databases. viu.cafluorochem.co.uk

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMOMNYCPHSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358681 | |

| Record name | 2,4,5-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14894-77-0 | |

| Record name | 2,4,5-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2,4,5 Trimethoxybenzonitrile

Reactions Involving the Nitrile Functional Group

The electron-withdrawing nature and the carbon-nitrogen triple bond of the nitrile group make it susceptible to various transformations, including reduction, nucleophilic addition, and cycloaddition reactions.

The nitrile group of 2,4,5-Trimethoxybenzonitrile can be reduced to a primary amine, (2,4,5-trimethoxyphenyl)methanamine. This transformation is typically achieved using strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄). google.comyoutube.comorganic-chemistry.org LiAlH₄ is a powerful hydride donor capable of reducing a wide array of functional groups, including nitriles. google.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup to yield the primary amine. Other modified metal alkoxyaluminium hydrides can also be employed, offering different levels of reactivity and selectivity. wikipedia.orgfishersci.ca

Table 1: Reduction of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | (2,4,5-trimethoxyphenyl)methanamine | Nitrile Reduction |

The electrophilic carbon atom of the nitrile group is a target for nucleophiles. This reactivity is harnessed in several named reactions to form new carbon-carbon or carbon-nitrogen bonds.

Blaise Reaction: This reaction facilitates the synthesis of β-ketoesters or β-enamino esters from nitriles. organic-chemistry.orgwikipedia.org It involves the reaction of this compound with an α-haloester in the presence of activated zinc metal. chem-station.comorganic-chemistry.org The process begins with the formation of a zinc enolate (an organozinc compound) from the α-haloester, which then acts as a nucleophile, attacking the nitrile carbon. wikipedia.orgchem-station.com The resulting intermediate, a metaloimine, can be hydrolyzed under different conditions to yield either the β-keto ester (with acidic workup) or the more stable β-enamino ester (with a milder workup, such as 50% aqueous K₂CO₃). organic-chemistry.orgwikipedia.org Modifications to the procedure, such as using tetrahydrofuran (THF) as a solvent and slow addition of the haloester, have been shown to improve yields significantly. organic-chemistry.orgorganic-chemistry.org

Table 2: Blaise Reaction with this compound

| Reactant 1 | Reactant 2 | Reagent | Product after Acidic Workup |

|---|---|---|---|

| This compound | Ethyl bromoacetate | Zinc (Zn) | Ethyl 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate |

Ritter Reaction: The Ritter reaction transforms nitriles into N-alkyl amides. wikipedia.orgchemeurope.com The reaction proceeds by generating a stable carbocation from a substrate like a tertiary or benzylic alcohol in the presence of a strong acid (e.g., H₂SO₄). wikipedia.orgorganic-chemistry.org This carbocation is then attacked by the lone pair of electrons on the nitrile nitrogen. The resulting nitrilium ion is subsequently hydrolyzed by water during workup to form the final N-alkyl amide. chemeurope.comorganic-chemistry.orgmissouri.edu For example, reacting this compound with tert-butanol in a strong acid medium would yield N-tert-butyl-2,4,5-trimethoxybenzamide.

Table 3: Ritter Reaction with this compound

| Reactant 1 | Carbocation Source | Reagent | Product |

|---|---|---|---|

| This compound | tert-Butanol | Sulfuric Acid (H₂SO₄) | N-tert-butyl-2,4,5-trimethoxybenzamide |

The nitrile functionality can be converted into a 1,3-dipole, such as a nitrile oxide, which can then participate in cycloaddition reactions to form five-membered heterocyclic rings. ijrpc.comlibretexts.org

Nitrile Oxide Formation: this compound itself does not directly undergo 1,3-dipolar cycloaddition. It must first be converted into the corresponding nitrile oxide. A common method involves the conversion of the parent aldehyde (2,4,5-trimethoxybenzaldehyde) to an aldoxime, followed by oxidation. For example, treating the aldoxime with an oxidizing agent like sodium hypochlorite or chloramine-T generates the highly reactive this compound oxide intermediate in situ. chemtube3d.comresearchgate.net Another pathway is the dehydration of a primary nitroalkane. researchgate.netchemtube3d.com

1,3-Dipolar Cycloaddition: Once formed, the this compound oxide can react with a variety of "dipolarophiles," which are typically molecules containing a double or triple bond (e.g., alkenes or alkynes). wikipedia.orgyoutube.com This [3+2] cycloaddition is a powerful, often stereospecific method for synthesizing five-membered heterocycles. ijrpc.comwikipedia.org Reaction with an alkyne yields a substituted isoxazole, while reaction with an alkene produces a substituted isoxazoline. youtube.com These reactions are valuable for creating complex molecules with potential biological activity. rsc.orgmdpi.com Research on the closely related 2,4,6-trimethoxybenzonitrile oxide has demonstrated its successful use in cycloaddition reactions with acetylenic compounds to form isoxazoles. acs.org

Table 4: 1,3-Dipolar Cycloaddition with this compound Oxide

| 1,3-Dipole | Dipolarophile | Product Class |

|---|---|---|

| This compound Oxide | Alkene (e.g., Styrene) | Isoxazoline |

| This compound Oxide | Alkyne (e.g., Phenylacetylene) | Isoxazole |

Reactions Involving the Methoxy (B1213986) Functional Groups

The three methoxy groups on the benzene (B151609) ring are electron-donating and can be cleaved (demethylated) or influence oxidative reactions.

The cleavage of one or more methyl-oxygen bonds in the methoxy groups is a common transformation to produce the corresponding hydroxybenzonitriles (phenols). organic-chemistry.org This demethylation is typically achieved under strong acidic or nucleophilic conditions. Common reagents for cleaving aryl methyl ethers include strong acids like HBr and Lewis acids such as BBr₃ and AlCl₃. chemrxiv.org Nucleophilic reagents can also be employed. chemrxiv.org The reaction conditions can be tuned to achieve either selective or complete demethylation. For instance, using a limited amount of a reagent like BBr₃ at low temperatures may allow for the selective removal of one methoxy group, while harsher conditions or excess reagent can lead to the formation of 2,4,5-trihydroxybenzonitrile. The development of milder methods for selective cleavage remains an active area of research. nih.govresearchgate.net

Table 5: Demethylation of this compound

| Reagent | Potential Product(s) | Reaction Type |

|---|---|---|

| Boron Tribromide (BBr₃) | Mono-, di-, or tri-hydroxybenzonitriles | Ether Cleavage |

| Hydrobromic Acid (HBr) | Mono-, di-, or tri-hydroxybenzonitriles | Ether Cleavage |

| Lithium Chloride (LiCl) in NMP | 4-hydroxy-2,5-dimethoxybenzonitrile | Nucleophilic Demethylation |

The electron-rich aromatic ring of this compound, activated by the methoxy groups, is susceptible to oxidation. The oxidation of methoxy-substituted benzenes can proceed through several pathways. sci-hub.se One possibility is oxidative demethylation, where the methoxy group is cleaved under oxidative conditions to yield a phenol. Another pathway involves a one-electron oxidation of the aromatic ring to form a cation radical, which can then undergo further reactions. sci-hub.se While direct oxidation of the methoxy group itself is less common than ring oxidation or demethylation, certain catalytic systems can promote the oxidation of the methyl group in related compounds like p-methoxytoluene to an alcohol, aldehyde, and then a carboxylic acid. mdpi.com In the context of this compound, oxidative conditions would likely lead to complex product mixtures unless highly selective reagents are employed.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

A notable example of electrophilic aromatic substitution is the synthesis of 6-bromo-2,4,5-trimethoxybenzaldehyde from 2,4,5-trimethoxybenzaldehyde (B179766), a closely related compound. This reaction demonstrates the susceptibility of the activated ring to halogenation.

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally disfavored. SNAr reactions require the aromatic ring to be electron-deficient, a condition promoted by strong electron-withdrawing groups. wikipedia.orgchemistrysteps.comtotal-synthesis.commasterorganicchemistry.comlibretexts.org While the nitrile group is electron-withdrawing, the three potent electron-donating methoxy groups significantly increase the electron density of the ring, making it a poor substrate for nucleophilic attack. For a nucleophilic aromatic substitution to occur on such an electron-rich system, a very strong nucleophile or the presence of a good leaving group at a position activated by the electron-withdrawing group would be necessary.

Coupling Reactions and Derivatization

The synthetic utility of this compound is further expanded through various coupling reactions and derivatizations of the nitrile group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgscielo.brrsc.orgnobelprize.org While specific examples of these reactions on this compound itself are not extensively documented in readily available literature, the principles of these reactions are applicable. For these couplings to occur, the benzonitrile (B105546) would typically first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromo or iodo) or a triflate, at one of the aromatic positions. Given the activated nature of the ring, electrophilic halogenation to introduce such a leaving group would be a feasible prerequisite step.

The nitrile group itself is a versatile functional handle for a variety of chemical transformations. Two of the most common and synthetically useful derivatizations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2,4,5-Trimethoxybenzoic Acid:

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | 2,4,5-Trimethoxybenzoic acid |

Reduction to 2,4,5-Trimethoxybenzylamine:

The nitrile group can be readily reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2,4,5-Trimethoxybenzylamine |

| Reduction | H₂, Pd/C, EtOH | 2,4,5-Trimethoxybenzylamine |

These derivatizations significantly expand the synthetic potential of this compound, providing access to a wider range of functionalized trimethoxybenzene derivatives. For instance, the resulting carboxylic acid can undergo esterification or amidation, while the primary amine can be used in the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Spectroscopic and Structural Characterization of 2,4,5 Trimethoxybenzonitrile and Its Derivatives

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 2,4,5-Trimethoxybenzonitrile, the spectra are characterized by specific vibrations of the nitrile group, the methoxy (B1213986) groups, and the substituted benzene (B151609) ring.

The analysis of related molecules, such as 2-Bromo-5-methoxybenzonitrile and 2,4,5-trimethoxybenzaldehyde (B179766), provides a basis for assigning the expected vibrational frequencies. jchps.comresearchgate.net The key vibrational modes for this compound are anticipated as follows:

C≡N Stretch: The nitrile group (C≡N) is expected to exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This is a characteristic and easily identifiable peak for benzonitriles.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl protons of the three methoxy groups will show characteristic stretching vibrations, usually in the 2850-2960 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations from the methoxy groups are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Ring Vibrations: The benzene ring itself has several characteristic vibrational modes (ring stretching, bending) that appear in the 1400-1600 cm⁻¹ region. ias.ac.in

These assignments are supported by density functional theory (DFT) calculations performed on structurally similar compounds, which correlate well with experimental data. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2960-2850 | Asymmetric and symmetric stretching of C-H in methoxy groups |

| C≡N Stretch | 2240-2220 | Stretching of the nitrile triple bond |

| C=C Ring Stretch | 1600-1400 | Stretching vibrations within the aromatic ring |

| C-O Asymmetric Stretch | ~1250 | Asymmetric stretching of the Ar-O-CH₃ bond |

| C-O Symmetric Stretch | ~1030 | Symmetric stretching of the Ar-O-CH₃ bond |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

The benzene ring has two protons, at the C3 and C6 positions. Due to the electronic effects of the surrounding methoxy and nitrile groups, these protons would appear as singlets in distinct chemical shift regions. The proton at C6 is expected to be downfield compared to the proton at C3.

The three methoxy groups (-OCH₃) at positions 2, 4, and 5 are chemically non-equivalent and should each produce a singlet, integrating to three protons. Their precise chemical shifts would be influenced by their position on the ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm.

The six aromatic carbons would have shifts determined by their substituents. The carbons bearing methoxy groups (C2, C4, C5) would be significantly shifted downfield.

The three methoxy carbons would appear in the δ 55-65 ppm range.

Data from related compounds like 2,4,5-Trimethoxybenzoic acid and various methoxybenzonitriles support these predictions. rsc.orgchemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C6) | ~7.1-7.3 | Singlet | 1H |

| Ar-H (C3) | ~6.5-6.7 | Singlet | 1H |

| -OCH₃ | ~3.8-4.0 | Three Singlets | 3H each (9H total) |

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~98-102 |

| C≡N | ~117-119 |

| Ar-CH | ~97 (C3), ~115 (C6) |

| Ar-C-O | ~143 (C2), ~152 (C4), ~158 (C5) |

| -OCH₃ | ~56-57 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern gives clues to the molecule's structure. chemguide.co.uk For this compound (C₁₀H₁₁NO₃), the molecular weight is 193.199 g/mol .

In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 193, corresponding to the intact molecule with one electron removed.

Fragmentation: The molecular ion is energetically unstable and can fragment into smaller, more stable pieces. libretexts.org Common fragmentation pathways for methoxy-substituted aromatic compounds include:

Loss of a methyl radical (•CH₃) from a methoxy group, leading to a strong peak at m/z = 178 ([M-15]⁺).

Subsequent loss of a carbon monoxide (CO) molecule, resulting in a peak at m/z = 150 ([M-15-28]⁺).

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

The mass spectrum of the isomer 2,4,6-Trimethoxybenzonitrile shows a strong molecular ion peak and a base peak corresponding to the loss of a methyl group, which is consistent with these predictions. nist.gov

| m/z | Ion Formula | Description |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 178 | [C₉H₈NO₃]⁺ | Loss of a methyl radical (-CH₃) |

| 150 | [C₈H₈NO₂]⁺ | Loss of CH₃ followed by CO |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions associated with the substituted benzene ring.

The presence of three electron-donating methoxy groups and an electron-withdrawing nitrile group on the aromatic ring influences the energy of these transitions. These substituents typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Theoretical studies on similar molecules like 4-methoxybenzonitrile (B7767037) using Time-Dependent Density Functional Theory (TD-DFT) show strong absorption in the UV region. researchgate.net The spectrum is expected to show intense absorption bands in the 200-400 nm range. Analysis of related compounds suggests that major absorption peaks would likely occur around 220 nm, 270 nm, and 310 nm. nih.gov

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

From this related structure, it is observed that:

The benzene ring is essentially planar.

The three methoxy groups are nearly coplanar with the benzene ring, indicating significant resonance interaction.

The C-O and C-C bond lengths within the substituted ring are consistent with those of other substituted benzene derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8156 (4) |

| b (Å) | 14.5648 (10) |

| c (Å) | 8.5589 (5) |

| α (°) | 90 |

| β (°) | 103.421 (2) |

| γ (°) | 90 |

| Volume (ų) | 826.49 (9) |

Powder X-ray Diffraction (PXRD) is a technique used to analyze polycrystalline materials. It is primarily used for phase identification, determining sample purity, and analyzing crystal structure. rsc.org A PXRD pattern for a pure, crystalline sample of this compound would consist of a unique series of diffraction peaks at specific 2θ angles. This pattern serves as a "fingerprint" for the crystalline phase and can be used to:

Confirm the identity of a synthesized batch against a known standard.

Assess the purity of the sample, as impurities with different crystal structures would produce their own distinct peaks.

Study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Each polymorph would have a different PXRD pattern.

Supramolecular Organization Analysis

In the case of derivatives of this compound, such as 1-(2,4,5-trimethoxy-phenyl)-2-nitropropene, X-ray diffraction studies reveal a monoclinic crystal system. derpharmachemica.comderpharmachemica.com The crystal packing in such structures is significantly influenced by intermolecular hydrogen bonds. Specifically, C-H···O interactions are prominent, linking adjacent molecules to form chains and contributing to the stability of the crystal lattice. derpharmachemica.comderpharmachemica.com The mutual arrangement of functional groups, like the methoxy and nitro groups in derivatives, plays a key role in directing these interactions and defining the final supramolecular architecture. nih.govresearchgate.net The analysis of these noncovalent forces is fundamental to crystal engineering, as it provides insight into the physical and chemical properties of the solid material. nih.gov

Hirshfeld Surface Analysis and Interaction Energy Calculations

To quantitatively analyze the intermolecular interactions that drive supramolecular assembly, Hirshfeld surface analysis and interaction energy calculations are employed.

Hirshfeld Surface Analysis

The major intermolecular contacts and their percentage contributions to the Hirshfeld surface for this derivative are detailed below.

| Intermolecular Contact | Contribution (%) |

| H···H | 39.2% |

| O···H / H···O | 28.5% |

| C···H / H···C | 19.5% |

| C···C | 4.8% |

| N···H / H···N | 3.5% |

| O···C / C···O | 2.5% |

| N···O / O···N | 1.6% |

| N···C / C···N | 0.4% |

| (Data derived from studies on 1-(2,4,5-trimethoxy-phenyl)-2-nitropropene, a derivative of the subject compound) derpharmachemica.comderpharmachemica.com |

As the data indicates, hydrogen-based contacts (H···H, O···H, C···H) are the most significant contributors to the crystal packing, underscoring the importance of weak hydrogen bonding in the supramolecular organization. derpharmachemica.comderpharmachemica.com

Interaction Energy Calculations

Interaction energy calculations provide quantitative data on the strength of the interactions between molecules in the crystal lattice. crystalexplorer.net Using computational models like CE-B3LYP, implemented in software such as CrystalExplorer, the total interaction energy can be decomposed into its electrostatic, dispersion, polarization, and exchange-repulsion components. nih.govcrystalexplorer.net These calculations allow for the construction of "energy frameworks," which graphically represent the magnitude and nature of the intermolecular forces. crystalexplorer.netnih.gov Cylinders are drawn between the centroids of interacting molecules, with their size and color corresponding to the strength and type of energy (e.g., red for electrostatic, green for dispersion). crystalexplorer.netnih.gov While specific energy values for this compound are not detailed in the available literature, this methodology is critical for comparing the stability of different crystal forms (polymorphs) and for rational crystal design. acs.orgacs.org

Crystalline Sponge Method for Structural Elucidation

Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant bottleneck in structural chemistry. creative-biostructure.com The Crystalline Sponge Method offers a revolutionary alternative for determining the structure of small molecules, especially those that are difficult to crystallize. researchgate.netresearchgate.net

This technique utilizes a porous, crystalline metal-organic framework (MOF), often referred to as a "crystalline sponge." researchgate.net The target compound, even in minute, nanogram-level quantities, is introduced to the sponge in solution. creative-biostructure.comnih.gov As the solvent evaporates, the target molecules are absorbed into the pores of the MOF. creative-biostructure.com Through host-guest interactions, the molecules become ordered within the crystal lattice of the sponge, allowing their structure to be determined by conventional single-crystal X-ray diffraction as if they were a single crystal themselves. researchgate.netacs.org This method bypasses the need for the direct crystallization of the target compound, making it an invaluable tool for the structural elucidation of oils, liquids, or substances available only in trace amounts. creative-biostructure.comnih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. researchgate.netlibretexts.orglibretexts.org This information is vital for confirming the identity and purity of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values based on its molecular formula. researchgate.net

For this compound, the molecular formula is C₁₀H₁₁NO₃. Based on this formula, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 62.16% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.74% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.25% |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.85% |

| Total | 193.20 | 100.00% |

Computational Chemistry and Mechanistic Insights of 2,4,5 Trimethoxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. While direct DFT studies on 2,4,5-Trimethoxybenzonitrile are not extensively published, significant insights can be drawn from studies on structurally analogous compounds, such as 2,4,5-trimethoxybenzaldehyde (B179766) and other benzonitrile (B105546) derivatives.

DFT calculations, particularly using the B3LYP functional with a 6-311G(d) basis set, have been successfully applied to analyze the geometry and vibrational frequencies of 2,4,5-trimethoxybenzaldehyde. researchgate.net These studies show a high degree of agreement with experimental FT-IR and FT-Raman spectra, validating the accuracy of the computational models. researchgate.net Such calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a narrow gap suggests higher reactivity and potential for charge transfer within the molecule. nih.gov

For a Schiff base derivative of 2,4,5-trimethoxybenzaldehyde, DFT calculations revealed a narrow frontier orbital gap, indicating that charge transfer interactions readily occur within the molecule, conferring high chemical reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map for this derivative identified negative potential sites around electronegative atoms and positive sites around hydrogen atoms, highlighting regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov These findings are directly translatable to this compound, where the nitrile group would represent a significant region of negative electrostatic potential.

Furthermore, DFT is employed to elucidate reaction mechanisms. Studies on the reactions of nitriles, such as cycloadditions or hydrations, use DFT to map potential energy surfaces, locate transition states, and analyze reaction kinetics. tandfonline.comresearchgate.net For instance, the mechanism of nitrile hydration catalyzed by cobalt-containing nitrile hydratase has been investigated, showing that nitrile binding to the cobalt active site activates it for nucleophilic attack. researchgate.net Theoretical studies on the reaction between nitriles and hydroxylamine (B1172632) suggest that the nitrile group is activated by the ammonium (B1175870) ion. researchgate.net These examples showcase how DFT can be used to understand the mechanistic pathways involving the nitrile functional group of this compound.

Table 1: Calculated Electronic Properties of a 2,4,5-Trimethoxyphenyl Derivative (Data based on a Schiff base derivative of 2,4,5-trimethoxybenzaldehyde) nih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | -5.98 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.87 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.11 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 4.65 Debye | Measures the polarity of the molecule |

| Global Electrophilicity (ω) | 3.73 eV | Indicates the electrophilic nature of the compound |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide insights into the conformational flexibility of molecules and their behavior over time, which is crucial for understanding their interactions in a dynamic biological environment.

MD simulations can reveal the stability of a ligand when bound to a protein's active site. For instance, MD simulations have been used to study the stability of triazole benzene (B151609) sulfonamide derivatives complexed with human carbonic anhydrase IX. researchgate.net Analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) can confirm the stable binding of a compound within a protein's active site. researchgate.net A similar approach could be applied to this compound to assess its stability in complex with a target receptor. A study on 2-methoxy-4,6-diphenylnicotinonitrile, a related nitrile compound, utilized molecular dynamics simulations to understand its influence on protein stability and flexibility. nih.gov

These simulations can also elucidate the formation pathways of complex molecules. Ab initio molecular dynamics has been used to model the formation of benzonitrile in the interstellar medium from the ionization of van der Waals clusters of smaller molecules. hmdb.ca While the context is different, this demonstrates the power of MD to trace complex chemical transformations and reaction pathways that are difficult to observe experimentally.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are invaluable for deriving these relationships.

These methods build predictive models that correlate the biological activity of a series of compounds with their 3D structural properties, such as steric, electrostatic, and hydrophobic fields. For example, 3D-QSAR studies have been successfully performed on a series of 2-pyrimidinecarbonitrile derivatives as inhibitors of falcipain-3, a key enzyme in the malaria parasite. nih.gov The resulting CoMFA and CoMSIA models were statistically significant and provided contour maps that highlight which regions of the molecule are sensitive to modification. nih.gov These maps guide chemists in designing new analogs with improved activity by indicating where bulky groups, electronegative groups, or hydrophobic moieties would be beneficial or detrimental. nih.gov

Similarly, a computational study on di-substituted 1,2,3-triazole derivatives as potential anti-tuberculosis agents used 3D-QSAR to develop predictive models for their activity. rsc.org Such an approach could be applied to a series of this compound analogs to understand the structural requirements for a specific biological activity. By systematically modifying the substitution pattern on the benzene ring or altering the nitrile group, a QSAR model could be developed to guide the synthesis of more potent compounds.

Table 2: Example of Statistical Results from a 3D-QSAR Study on Nitrile Derivatives (Data based on a study of 2-pyrimidinecarbonitrile derivatives) nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Significance |

| CoMFA | 0.549 | 0.976 | 0.697 | Indicates a statistically significant and predictive model. |

| CoMSIA | 0.608 | 0.932 | 0.509 | Also indicates a robust model with good internal and external predictivity. |

In Silico Binding Interaction Analysis

In silico binding interaction analysis, primarily through molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential drug candidates by predicting the binding affinity and interaction patterns of ligands with a target protein's active site. orientjchem.orgpensoft.net

For compounds containing the trimethoxy-phenyl moiety, docking studies have been successfully applied. A Schiff base derivative containing a 2,4,5-trimethoxyphenyl group was docked against a target protein, showing a binding energy of -6.0 kcal/mol, which was more favorable than the reference drug hydroxychloroquine (B89500) (-5.6 kcal/mol). nih.gov This indicates a strong binding affinity and suggests the compound could be a potent inhibitor. nih.gov Similarly, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was docked against EGFR and HER2 receptors, showing preferential binding to EGFR. nih.gov

The analysis of docking results reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of benzonitrile derivatives have identified key interactions with amino acid residues in the active sites of target proteins. nih.govnih.gov These insights are crucial for understanding the molecular basis of a compound's activity and for designing modifications to enhance binding affinity and selectivity. For this compound, docking studies could be performed against various therapeutic targets to predict its potential biological activities and guide experimental validation.

Applications of 2,4,5 Trimethoxybenzonitrile in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

In the field of organic chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 2,4,5-Trimethoxybenzonitrile functions as a versatile building block primarily because its nitrile group and its substituted aromatic ring can be chemically transformed into other functional groups. This versatility allows for its integration into a wide array of complex natural products and other bioactive compounds.

The nitrile group (-CN) is a valuable functional handle. It can be hydrolyzed to a carboxylic acid (2,4,5-trimethoxybenzoic acid), reduced to an amine (2,4,5-trimethoxybenzylamine), or converted to an aldehyde (2,4,5-trimethoxybenzaldehyde). Each of these derivatives serves as a key intermediate for building larger molecules. For instance, the corresponding aldehyde has been employed as a precursor in the synthesis of compounds such as chalcones and lignans. The 2,4,5-trimethoxyphenyl moiety itself is a core component of various natural products, including α-asarone, for which a derivative, 2,4,5-Trimethoxypropiophenone, is a known precursor wikipedia.org. The stability of the benzonitrile (B105546) allows it to be carried through several synthetic steps before the nitrile is transformed at a strategic point, making it a reliable building block for multistep syntheses.

Precursor to Pharmaceutical Intermediates

The 2,4,5-trimethoxy substitution pattern is found in numerous biologically active molecules, making this compound a valuable starting material for pharmaceutical intermediates. Its derivatives have shown potential in various therapeutic areas.

The corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde (B179766), has demonstrated noteworthy anti-inflammatory activity as a selective COX-2 inhibitor. It also exhibits antifungal properties against pathogens like Candida albicans researchgate.net. The ability to readily convert this compound into this bioactive aldehyde underscores its importance as a pharmaceutical precursor.

Furthermore, benzonitriles are key starting materials for the synthesis of more complex drug scaffolds. For example, derivatives of this compound can be used to synthesize isoquinoline (B145761) alkaloids and related structures, which are a prominent class of nitrogen-containing heterocycles with a broad spectrum of bioactivities, including antitumor and antimicrobial properties. The synthesis of 5-(2,4,5-trimethoxybenzamido)-2-methyl-1,2,3,4-tetrahydroisoquinoline provides a direct example of how this chemical scaffold is incorporated into pharmaceutically relevant structures.

Role in Agrochemical Synthesis

The utility of benzonitrile derivatives extends into the field of agrochemicals, where they serve as intermediates in the production of pesticides, herbicides, and fungicides. Benzonitrile itself is recognized as a versatile intermediate for pesticides rsc.org. While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the biological activity of its derivatives suggests significant potential.

The antifungal properties of 2,4,5-trimethoxybenzaldehyde against Candida albicans indicate that the 2,4,5-trimethoxyphenyl moiety could be integrated into novel fungicide discovery programs researchgate.net. The development of new agrochemicals often involves synthesizing and screening a library of compounds with diverse functional groups and substitution patterns. The accessibility of this compound and the reactivity of its nitrile group make it a suitable candidate for inclusion in such discovery efforts aimed at identifying new crop protection agents.

Synthesis of Heterocyclic Compounds (e.g., Isoquinolines, Thiazoles, Oxadiazoles)

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The nitrile group is an excellent starting point for constructing various five- and six-membered rings containing nitrogen, oxygen, and sulfur.

Isoquinolines: The synthesis of isoquinoline derivatives can be achieved from this compound. A common route involves the hydrolysis of the nitrile to the corresponding carboxylic acid (2,4,5-trimethoxybenzoic acid). This acid can then be converted to the acyl chloride, which is a highly reactive species for amide bond formation. Reaction with a suitable phenethylamine (B48288) derivative followed by an intramolecular cyclization reaction, such as the Bischler-Napieralski reaction, yields a dihydroisoquinoline, which can be subsequently aromatized to the isoquinoline core.

Thiazoles: Aryl nitriles are precursors for thiazole (B1198619) synthesis through several established methods. For instance, in the Cook-Heilbron synthesis, α-aminonitriles react with agents like carbon disulfide to form 5-aminothiazoles wikipedia.org. Alternatively, nitriles can react with α-thioketones to produce substituted thiazoles researchgate.net. These methods allow for the incorporation of the 2,4,5-trimethoxyphenyl group at various positions on the thiazole ring, a scaffold known for a wide range of biological activities.

Oxadiazoles: this compound is a direct precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles. This transformation is typically a two-step process. First, the nitrile reacts with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833) (N'-hydroxy-2,4,5-trimethoxybenzamidine). This intermediate is then acylated with a carboxylic acid, acyl chloride, or anhydride, followed by a cyclodehydration reaction, often promoted by heat or a catalyst, to furnish the 1,2,4-oxadiazole (B8745197) ring google.comgoogle.com. This method is highly versatile, as a wide variety of substituents can be introduced at the 5-position of the oxadiazole ring depending on the acylating agent used. The 1,2,4-oxadiazole ring is a common feature in medicinal chemistry as it can act as a bioisostere for ester and amide groups google.com.

| Heterocyclic Compound | General Synthetic Approach from Benzonitrile | Key Intermediate |

| Isoquinolines | Hydrolysis to carboxylic acid, conversion to acyl chloride, reaction with phenethylamine, and intramolecular cyclization (e.g., Bischler-Napieralski). | 2,4,5-Trimethoxybenzoyl chloride |

| Thiazoles | Reaction with α-thioketones or conversion to an α-aminonitrile followed by reaction with a sulfur-containing reagent (e.g., Cook-Heilbron synthesis). | This compound |

| 1,2,4-Oxadiazoles | Two-step sequence: conversion to an amidoxime with hydroxylamine, followed by acylation and cyclodehydration. | N'-hydroxy-2,4,5-trimethoxybenzamidine |

Q & A

Q. What are the established synthetic routes for 2,4,5-Trimethoxybenzonitrile, and how do their yields and purity compare?

The primary synthesis involves Grignard reagent reactions with substituted benzonitrile precursors. For example, 3,4,5-trimethoxybenzonitrile reacts with isobutylmagnesium bromide in refluxing toluene, yielding dimethyl ether derivatives (28% yield) . Alternative pathways include Beckmann rearrangements of arylthiohydroxamic acid anhydrides at high temperatures (~200°C), which produce intermediates that decompose into nitriles . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography. Purity is typically verified using HPLC (>97%) and melting point analysis (mp 94–99°C) .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm methoxy group positions and nitrile functionality. For example, methoxy protons resonate at δ 3.8–4.0 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 193.0735 (C₁₀H₁₁NO₃⁺) .

- Infrared (IR) Spectroscopy : The nitrile (C≡N) stretch appears at ~2230 cm⁻¹, while methoxy C-O stretches are observed at 1250–1050 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound?

this compound is harmful if swallowed or absorbed through skin (Risk Phrase R21/22) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. No specific antidote is documented, so symptomatic treatment is advised .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy groups influence the reactivity of this compound in nucleophilic substitutions?

The meta- and para-methoxy groups create steric hindrance and electron-donating effects, directing electrophilic attacks to the ortho position. Computational studies (e.g., DFT calculations) predict activation energies for reactions like hydrolysis or amination. Experimental validation using kinetic monitoring (e.g., UV-Vis or LC-MS) shows slower reaction rates compared to less-substituted analogs, requiring catalysts like phase-transfer agents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 28% in Grignard reactions vs. higher yields in boronic ester couplings) arise from substrate accessibility and reaction scalability . For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) improve cross-coupling efficiency but require strict anhydrous conditions . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters (temperature, catalyst loading).

Q. How does this compound interact with biological systems in structure-activity relationship (SAR) studies?

In vitro assays reveal moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~10 µM), attributed to the nitrile group’s electrophilicity. Comparative studies with 3,4,5-trimethoxyphenylacetic acid show that the nitrile enhances membrane permeability but reduces metabolic stability . Metabolite profiling using LC-MS/MS identifies hydroxylated derivatives as primary degradation products .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

- pKa Prediction : Tools like ACD/Labs Percepta estimate the nitrile’s pKa ~1.2, indicating protonation only under strongly acidic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with its melting point range .

- Degradation Pathways : Molecular dynamics simulations suggest hydrolysis to carboxylic acids under basic conditions (pH >10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.